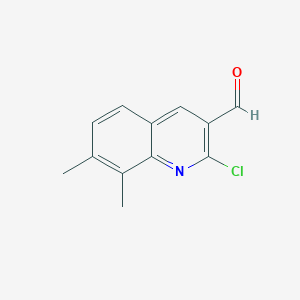

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

Descripción

Propiedades

IUPAC Name |

2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVEHFRQCFGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354993 | |

| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323196-70-9 | |

| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

The reaction proceeds via the generation of a Vilsmeier-Haack adduct (chloromethyleneiminium chloride) from POCl₃ and DMF. This electrophilic species facilitates formylation at the ortho position of the acetamide substrate, followed by cyclization to yield the quinoline core. The methyl groups at the 7- and 8-positions originate from the 2,3-dimethyl substitution on the starting aniline derivative.

Experimental Procedure

A mixture of POCl₃ (6.5 mL, 70 mmol) and DMF (2.3 mL, 30 mmol) is cooled to 273 K, after which N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol) is added. The reaction is heated at 353 K for 15 hours, quenched by pouring onto ice, and extracted with ethyl acetate. The crude product is purified via recrystallization from a petroleum ether/ethyl acetate mixture, yielding the title compound as white crystals.

Meth-Cohn Synthesis Approach

The Meth-Cohn method offers an alternative route involving lithiation and formylation of pre-functionalized quinoline precursors. While originally developed for unsubstituted quinolines, this approach has been adapted for methyl-substituted derivatives.

Lithiation and Formylation

A solution of diisopropylamine (0.46 mL, 3.30 mmol) in tetrahydrofuran (THF) is treated with n-butyllithium (n-BuLi, 1.53 mL, 3.30 mmol) at 0°C. After cooling to −78°C, 2-chloro-7,8-dimethylquinoline (491 mg, 3.0 mmol) is added, followed by DMF (0.39 mL, 5.04 mmol). The mixture is stirred for 30 minutes, quenched with glacial acetic acid, and worked up to isolate this compound.

Optimization Insights

-

Lithiation Efficiency : The use of n-BuLi ensures deprotonation at the 3-position, critical for formylation.

-

Temperature Control : Maintaining −78°C prevents side reactions and improves regioselectivity.

-

Yield : Up to 92% in analogous systems, though yields for the dimethyl variant may vary.

Alternative Synthetic Routes

Acetal Protection Strategies

Ethylene glycol and toluene-p-sulfonic acid have been employed to protect the aldehyde group of intermediate quinolines, enabling further functionalization. For example, this compound can be converted to its acetal derivative under reflux with benzene, though this step is reversible during final deprotection.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

Oxidation: 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid.

Reduction: 2-Chloro-7,8-dimethylquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde serves as a crucial building block in the synthesis of various complex heterocyclic compounds. Its unique structure allows for multiple chemical modifications, making it a versatile intermediate in organic synthesis.

Synthetic Routes

The synthesis typically involves the Vilsmeier-Haack reaction , which enables the introduction of the formyl group at the 3-position of the quinoline ring. This method utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to generate the Vilsmeier reagent, which subsequently reacts with 2-chloro-7,8-dimethylquinoline.

Biological Applications

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. Research has shown its potential to inhibit various enzymes and receptors, making it a candidate for drug development.

Industrial Applications

Synthesis of Dyes and Pigments

In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its ability to form stable complexes with various substrates makes it valuable in developing colorants for textiles and other materials.

Case Studies

- Anticancer Activity Assessment

- Antimicrobial Efficacy

Mecanismo De Acción

The mechanism of action of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde involves its interaction with various molecular targets. The chloro and aldehyde groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of receptor functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Features :

- All non-hydrogen atoms lie on a crystallographic mirror plane perpendicular to the b-axis .

- The chloro substituent at position 2 and methyl groups at positions 7 and 8 create steric and electronic effects influencing reactivity and crystal packing .

Structural and Crystallographic Comparisons

The following table summarizes key analogs and their properties:

Key Observations:

- Substituent Effects : Methyl groups (e.g., 7,8-dimethyl) enhance hydrophobicity and steric hindrance, whereas methoxy groups (e.g., 8-OMe) improve solubility via polarity and H-bonding .

- Crystal Packing: The title compound’s mirror plane symmetry (Pnma) contrasts with the triclinic system of benzo[h]quinoline derivatives, reflecting differences in molecular planarity .

- Density Trends : The dimethoxy analog (1.335 g/cm³) has lower density than the title compound (1.399 g/cm³), likely due to bulkier substituents disrupting close packing .

Aldehyde Reactivity

- Reduction : The aldehyde group in the title compound is reduced to 3-hydroxymethyl derivatives using NaBH₄ under microwave irradiation .

- Condensation : Reacts with 5,5-dimethylcyclohexane-1,3-dione to form xanthene-diones, highlighting its utility as a building block in heterocyclic chemistry .

Comparison with Other Aldehydes

- 4-Chloro-2-pyridinecarbaldehyde: Lacks the fused quinoline ring, reducing aromatic interactions but retaining aldehyde reactivity for nucleophilic additions .

- 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde: Methoxy groups may stabilize intermediates in electrophilic substitutions, altering reaction pathways compared to methyl-substituted analogs .

Actividad Biológica

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline ring system with a chloro and aldehyde functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉ClN₂O, with a molecular weight of approximately 218.66 g/mol. The presence of the chloro group at position 2 and the aldehyde group at position 3 enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions. The specific pathways affected depend on the biological system under study.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that compounds in this class showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that it could inhibit the growth of cancer cell lines, including breast and renal cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

- Anticancer Activity : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values below 20 µM), indicating strong anticancer potential .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL.

Table of Biological Activities

| Activity | Effect | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Anticancer (MCF-7) | Cell viability reduction | <20 µM |

| Antimicrobial | Bacterial inhibition | 50 µg/mL |

| Anti-inflammatory | COX inhibition | Not specified |

Q & A

Q. What are the established synthetic routes for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde?

The compound is primarily synthesized via the Vilsmeier-Haack reaction . A typical procedure involves reacting N-(2,3-dimethylphenyl)acetamide with a Vilsmeier reagent (generated from phosphorus oxychloride and N,N-dimethylformamide) at 353 K for 15 hours, followed by quenching with ice and purification via recrystallization . A modified method substitutes phosphorus pentachloride (PCl₅) for enhanced electrophilic substitution efficiency, though exact yields and scalability require further validation .

Key Reaction Conditions

| Reagent/Condition | Vilsmeier-Haack Method | Modified PCl₅ Method |

|---|---|---|

| Starting Material | N-(2,3-dimethylphenyl)acetamide | Similar substrate |

| Chlorinating Agent | POCl₃ | PCl₅ |

| Reaction Temperature | 353 K | Not reported |

| Purification | Petroleum ether/ethyl acetate | Not reported |

Q. How is the compound characterized structurally and spectroscopically?

X-ray crystallography is the gold standard for structural confirmation. The compound crystallizes in the orthorhombic Pnma space group with unit cell parameters a = 20.4542 Å, b = 6.7393 Å, c = 7.5675 Å, and Z = 4 . Refinement using SHELXL (via SHELX software suite) achieves reliability factors of R = 0.034 and wR = 0.115 . Complementary techniques like IR and NMR spectroscopy are used to verify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and substituent positions.

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity?

The orthorhombic Pnma structure reveals intermolecular interactions such as C–H···O hydrogen bonds between the aldehyde group and neighboring quinoline rings. These interactions stabilize the lattice but may hinder accessibility of the aldehyde for nucleophilic attacks, requiring polar solvents or elevated temperatures to disrupt packing during reactions . Computational modeling of electron density maps (derived from SHELX-refined data) can further predict reactive sites .

Q. What methodological challenges arise when reducing the aldehyde group to a hydroxymethyl derivative?

Sodium borohydride (NaBH₄) in the presence of montmorillonite K-10 under microwave irradiation (500 W, 5 min) selectively reduces the aldehyde to a hydroxymethyl group. Key challenges include:

- Avoiding over-reduction of the quinoline ring.

- Ensuring regioselectivity in polyfunctional systems. Purification via column chromatography (ethyl acetate/petroleum ether) is critical to isolate the product, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline, in high purity .

Q. How can this compound serve as a building block for complex heterocycles?

The aldehyde group undergoes condensation reactions to form Schiff bases or participates in cycloaddition reactions. For example, coupling with ethyl 6-chloro-2-hydroxy-4-phenylquinoline-3-carboxylate yields a bis-quinoline derivative via nucleophilic substitution, as demonstrated in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate . Methodological rigor includes optimizing reaction stoichiometry and monitoring by TLC/HPLC.

Q. How do substituent variations (e.g., methoxy vs. methyl groups) alter reactivity?

Comparative studies with 2-Chloro-8-methoxyquinoline-3-carbaldehyde (monoclinic P2₁/n structure) show that methoxy groups increase electron density at the quinoline ring, enhancing electrophilic substitution at the 4-position. In contrast, methyl groups in the 7,8-positions sterically hinder reactions at adjacent sites . Such differences necessitate tailored synthetic strategies for derivatives.

Q. What analytical approaches resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution) versus static crystal structures. To address this:

- Use temperature-dependent NMR to probe conformational flexibility.

- Validate hydrogen bonding patterns via Hirshfeld surface analysis of crystallographic data .

- Cross-reference SHELX-refined bond lengths/angles with DFT-calculated geometries .

Methodological Best Practices

- Crystallography : Employ SHELXL for high-resolution refinement, particularly for handling twinned data or pseudo-symmetry .

- Synthesis : Monitor reaction progress via in-situ IR to detect intermediate iminium species during Vilsmeier-Haack reactions .

- Data Interpretation : Use Rogers’ η parameter or Flack x parameter to resolve enantiomorph-polarity ambiguities in non-centrosymmetric structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.